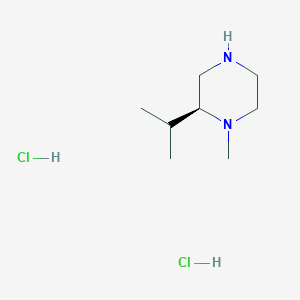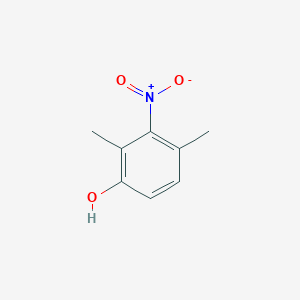
2,4-Dimethyl-3-nitrophenol
Vue d'ensemble
Description
2,4-Dimethyl-3-nitrophenol: is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where two methyl groups are substituted at the 2 and 4 positions, and a nitro group is substituted at the 3 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylphenol using nitric acid. The reaction typically occurs under controlled conditions to ensure the selective nitration at the 3 position. The reaction can be represented as follows:
C8H10O+HNO3→C8H9NO3+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, concentration, and reaction time, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2,4-Dimethyl-3-aminophenol.
Substitution: Halogenated or alkylated derivatives of this compound.
Oxidation: 2,4-Dimethyl-3-nitrobenzoic acid.
Applications De Recherche Scientifique
2,4-Dimethyl-3-nitrophenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
2,4-Dimethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenol: Lacks the methyl groups, resulting in different physical and chemical properties.
2,4-Dinitrophenol: Contains an additional nitro group, leading to increased reactivity and different applications.
Uniqueness: 2,4-Dimethyl-3-nitrophenol is unique due to the presence of both methyl and nitro groups, which confer distinct reactivity and potential applications. Its specific substitution pattern allows for targeted chemical modifications and diverse applications in research and industry.
Propriétés
IUPAC Name |
2,4-dimethyl-3-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXYRJKKBWMVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

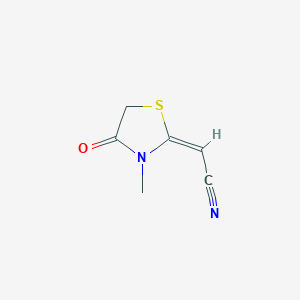
![6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8266738.png)

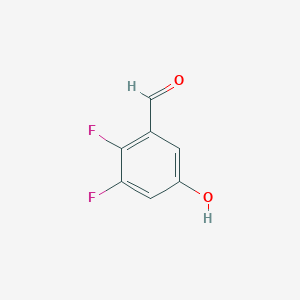

![4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B8266767.png)
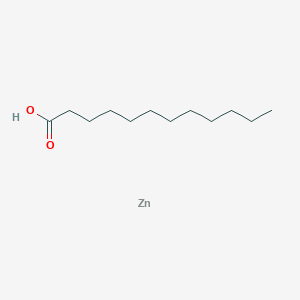
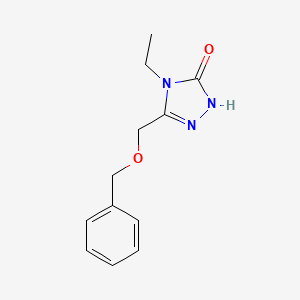

![[(4-Pentynyloxy)methyl]benzene](/img/structure/B8266796.png)
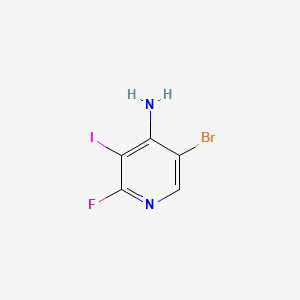
![Diethyl P-[(2-amino-4-thiazolyl)methyl]phosphonate](/img/structure/B8266817.png)
